1-(Trifluoromethyl)piperidin-3-amine
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Overview
Description
1-(Trifluoromethyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various derivatives with modified trifluoromethyl groups .
Scientific Research Applications
1-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(Trifluoromethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(Trifluoromethyl)piperidine: Lacks the amine group but has a similar trifluoromethyl substitution.
1-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)piperidin-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound in various research applications .
Biological Activity
1-(Trifluoromethyl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and biological properties. Characterized by the presence of a trifluoromethyl group at the 3-position of the piperidine ring, this compound exhibits significant lipophilicity and stability, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H13F3N2. The trifluoromethyl group (–CF3) significantly influences the compound's chemical behavior, enhancing its ability to penetrate lipid membranes and interact with proteins involved in various signaling pathways.
Research indicates that the biological activity of this compound primarily involves:
- Receptor Modulation : The compound interacts with specific receptors, potentially altering neurotransmitter levels and influencing neurological functions.
- Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates cellular uptake, enhancing its bioavailability and efficacy in biological systems.
Pharmacological Applications
This compound has shown promise in several therapeutic areas:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Metabolic Disorders : Preliminary studies suggest that it may influence metabolic pathways, making it a potential agent for managing obesity or diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with other structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Methyl-3-(trifluoromethyl)piperidin-3-amine | Methyl group at position 1 | Similar lipophilicity but different reactivity |
Fluoxetine | Selective serotonin reuptake inhibitor | Different target specificity due to phenyl group |
Piperine | Contains a piperidine ring | Exhibits different biological activities |
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide | Acetamide derivative with trifluoromethyl substitution | Variations in biological activity due to position |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Study : A study demonstrated that this compound could significantly alter serotonin levels in vitro, suggesting potential antidepressant effects. It was found to have a lower IC50 compared to traditional SSRIs, indicating higher potency .
- Metabolic Pathway Investigation : Research indicated that this compound could enhance glucose uptake in adipocytes, pointing towards its utility in diabetes management. The mechanism was attributed to increased insulin sensitivity mediated by specific receptor interactions.
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(10)4-11/h5H,1-4,10H2 |
InChI Key |
VZQKSTHCTRULRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)N |
Origin of Product |
United States |
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